molecular formula C12H7BrClFO3 B5751412 2-chloro-6-fluorobenzyl 5-bromo-2-furoate

2-chloro-6-fluorobenzyl 5-bromo-2-furoate

Cat. No.: B5751412
M. Wt: 333.54 g/mol
InChI Key: LAJMEEZBJHMJLI-UHFFFAOYSA-N
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Description

2-chloro-6-fluorobenzyl 5-bromo-2-furoate is an organic compound that belongs to the class of benzyl esters It is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms, and a furoate moiety substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluorobenzyl 5-bromo-2-furoate typically involves the esterification of 2-chloro-6-fluorobenzyl alcohol with 5-bromo-2-furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluorobenzyl 5-bromo-2-furoate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the furoate moiety can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The benzyl group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Nucleophilic substitution: Formation of substituted furoates.

    Reduction: Formation of 2-chloro-6-fluorobenzyl alcohol.

    Oxidation: Formation of 2-chloro-6-fluorobenzoic acid.

Scientific Research Applications

2-chloro-6-fluorobenzyl 5-bromo-2-furoate has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Material Science: Utilized in the synthesis of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzyl 5-bromo-2-furoate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of halogen atoms (chlorine, fluorine, and bromine) can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl bromide
  • 2-chloro-6-fluorobenzyl chloride
  • 5-bromo-2-furoic acid

Uniqueness

2-chloro-6-fluorobenzyl 5-bromo-2-furoate is unique due to the combination of its benzyl and furoate moieties, each substituted with different halogen atoms This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClFO3/c13-11-5-4-10(18-11)12(16)17-6-7-8(14)2-1-3-9(7)15/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJMEEZBJHMJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(=O)C2=CC=C(O2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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